17-Methylene-4-androsten-3-one

Übersicht

Beschreibung

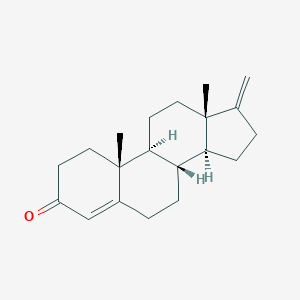

17-Methylene-4-androsten-3-one is a synthetic steroidal compound with the molecular formula C20H28O. It is characterized by the presence of a methylidene group at the 17th position and a double bond between the 4th and 5th carbon atoms in the androstane skeleton. This compound is known for its significant biological activity and is used in various scientific research applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 17-Methylene-4-androsten-3-one typically involves the modification of androstenedione or other related steroidal precursors. One common method includes the use of microbial biotransformation, where specific microorganisms such as fungi or bacteria are employed to introduce the desired functional groups. For example, the biotransformation of androstenedione by certain fungal species can yield this compound .

Industrial Production Methods: Industrial production of this compound often relies on large-scale microbial fermentation processes. These processes are optimized to ensure high yield and purity of the final product. The use of genetically engineered microorganisms has also been explored to enhance the efficiency of the biotransformation process .

Analyse Chemischer Reaktionen

Types of Reactions: 17-Methylene-4-androsten-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the double bonds into single bonds, altering the compound’s structure and activity.

Substitution: Substitution reactions can introduce new substituents at specific positions on the steroidal skeleton.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield hydroxylated derivatives, while reduction can produce saturated steroids .

Wissenschaftliche Forschungsanwendungen

17-Methylene-4-androsten-3-one has a wide range of applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of various steroidal compounds.

Biology: The compound is studied for its effects on cellular processes and its potential as a biochemical tool.

Medicine: Research explores its potential therapeutic applications, including its role in hormone replacement therapy and as an anti-inflammatory agent.

Industry: It is used in the production of steroidal drugs and other pharmaceutical products

Wirkmechanismus

The mechanism of action of 17-Methylene-4-androsten-3-one involves its interaction with specific molecular targets, such as steroid receptors. The compound can bind to these receptors, modulating their activity and influencing various biological pathways. This interaction can lead to changes in gene expression, protein synthesis, and cellular metabolism .

Vergleich Mit ähnlichen Verbindungen

Androstenedione: A precursor in the biosynthesis of testosterone and estrogen.

Androstadienedione: A key intermediate in the synthesis of various steroidal hormones.

Dehydroepiandrosterone (DHEA): A steroid hormone involved in the production of androgens and estrogens.

Uniqueness: 17-Methylene-4-androsten-3-one is unique due to its specific structural modifications, which confer distinct biological activities. Its methylidene group at the 17th position and the double bond between the 4th and 5th carbon atoms differentiate it from other similar compounds, making it valuable for specific research applications .

Biologische Aktivität

17-Methylene-4-androsten-3-one, a synthetic anabolic steroid, is notable for its unique structural modifications that enhance its biological activity while potentially moderating its androgenic effects. Its molecular formula is with a molecular weight of approximately 284.44 g/mol. The compound features a methylene group at the 17-position and a double bond between the 4th and 5th carbon atoms, distinguishing it from other steroids like testosterone and methyltestosterone.

The biological activity of this compound primarily involves its interaction with androgen receptors. Upon binding to these receptors, the compound modulates gene expression and protein synthesis, influencing various metabolic pathways. This interaction can lead to anabolic effects such as increased muscle mass and strength while potentially reducing androgenic side effects.

Key Mechanisms:

- Steroid Receptor Binding : The compound binds to androgen receptors, altering their activity.

- Gene Expression Modulation : It influences the transcription of genes involved in muscle growth and metabolism.

- Metabolic Pathway Interaction : The compound may affect enzymes involved in steroid metabolism, impacting pharmacokinetics when used alongside other steroids.

Biological Activities

Research indicates that this compound exhibits several biological activities relevant to both therapeutic and performance-enhancing contexts:

- Anabolic Effects : Similar to other anabolic steroids, it promotes protein synthesis and muscle growth.

- Anti-inflammatory Properties : Preliminary studies suggest potential anti-inflammatory effects, making it a candidate for therapeutic applications in conditions requiring inflammation reduction.

- Metabolic Effects : It may influence lipid metabolism and glucose homeostasis, although further research is required to elucidate these pathways.

Comparative Analysis with Similar Compounds

The following table summarizes the characteristics of this compound compared to related anabolic steroids:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| This compound | C20H28O | Enhanced anabolic properties; reduced androgenic effects |

| Testosterone | C19H28O2 | Strong anabolic and androgenic effects |

| Methyltestosterone | C20H30O2 | Increased oral bioavailability; potent androgenic effects |

| Nandrolone | C18H26O2 | Anabolic steroid with lower androgenic activity than testosterone |

| Androstenedione | C19H26O | Precursor hormone involved in testosterone synthesis |

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

-

Anabolic Effects in Athletes :

A study involving male athletes demonstrated significant increases in muscle mass when supplemented with this compound over a controlled period compared to a placebo group . -

Metabolism Studies :

Research has identified various metabolites of this compound through advanced analytical techniques like gas chromatography-mass spectrometry (GC-MS). These studies provide insights into how the compound is processed in the body, revealing potential long-term metabolites that could be useful for anti-doping analysis . -

Impact on Hormonal Profiles :

Investigations into hormonal changes following administration showed alterations in testosterone and estrogen levels, suggesting that this compound may influence endocrine functions beyond its direct anabolic effects .

Eigenschaften

IUPAC Name |

(8S,9S,10R,13S,14S)-10,13-dimethyl-17-methylidene-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O/c1-13-4-7-17-16-6-5-14-12-15(21)8-10-20(14,3)18(16)9-11-19(13,17)2/h12,16-18H,1,4-11H2,2-3H3/t16-,17-,18-,19+,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXEURENTQIAFIS-FSGKZVOOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=C)CCC4=CC(=O)CCC34C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=C)CCC4=CC(=O)CC[C@]34C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40556359 | |

| Record name | 17-Methylideneandrost-4-en-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40556359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

846-45-7 | |

| Record name | 17-Methylideneandrost-4-en-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40556359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.